![molecular formula C4H2Cl2N2O7P2 B14481257 {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid CAS No. 64956-11-2](/img/structure/B14481257.png)
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid is a complex organophosphorus compound. It consists of 2 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 7 oxygen atoms, 2 phosphorus atoms, and 2 chlorine atoms . This compound is notable for its unique structure, which includes both dichloro and diisocyanatophosphoryl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves multiple steps. One common method includes the reaction of a suitable precursor with phosphorus oxychloride and dichloroacetylene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid can be compared with other organophosphorus compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is also an organophosphorus compound but differs in its functional groups and applications.
Phosphonic acids: These compounds share the phosphonic acid group but lack the dichloro and diisocyanatophosphoryl groups, making them less reactive in certain chemical reactions.
Phosphonates: Similar to phosphonic acids, phosphonates have different reactivity profiles and are used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
64956-11-2 |
|---|---|
Molekularformel |
C4H2Cl2N2O7P2 |
Molekulargewicht |
322.92 g/mol |
IUPAC-Name |
(2,2-dichloro-1-diisocyanatophosphoryloxyethenyl)phosphonic acid |
InChI |
InChI=1S/C4H2Cl2N2O7P2/c5-3(6)4(16(11,12)13)15-17(14,7-1-9)8-2-10/h(H2,11,12,13) |
InChI-Schlüssel |
OCFYQAURGGCJLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP(=O)(N=C=O)OC(=C(Cl)Cl)P(=O)(O)O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



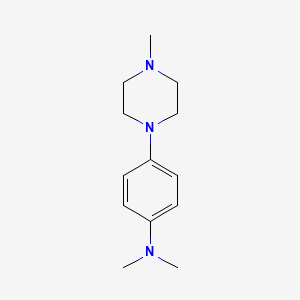
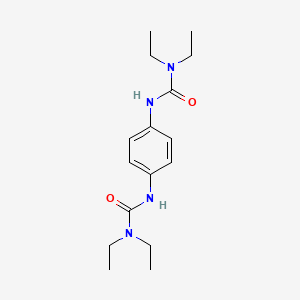
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
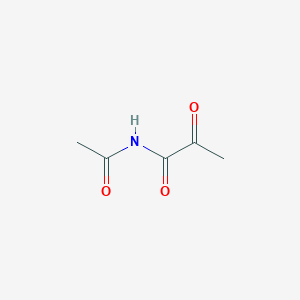
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
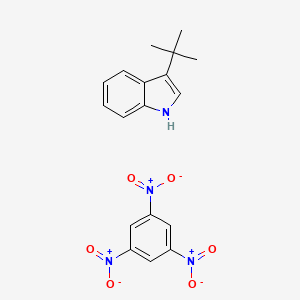



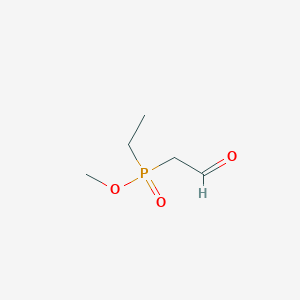
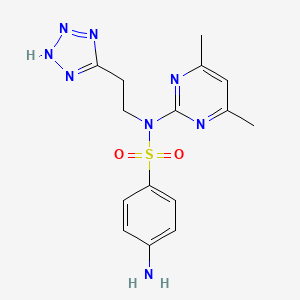
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
